

# Therapeutic Potential of Madecassoside for Psoriasis Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Madecassoside |           |  |  |  |
| Cat. No.:            | B7823665      | Get Quote |  |  |  |

Executive Summary: Psoriasis is a chronic, immune-mediated inflammatory disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. Current research into natural compounds has identified **Madecassoside**, a pentacyclic triterpene isolated from Centella asiatica, as a promising therapeutic agent. Preclinical and preliminary clinical data suggest that **Madecassoside** exerts its anti-psoriatic effects by modulating key inflammatory signaling pathways, including the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) and nuclear factor-kappa B (NF-kB) pathways. It effectively reduces the expression of critical pro-inflammatory cytokines associated with the IL-23/Th17 axis, leading to decreased epidermal hyperplasia and inflammation. This technical guide provides an in-depth review of the molecular mechanisms, preclinical evidence, and therapeutic potential of **Madecassoside** for the treatment of psoriasis, tailored for researchers and drug development professionals.

#### Introduction to Psoriasis and Madecassoside

Psoriasis is a complex dermatological condition affecting 2-3% of the global population.[1] Its pathogenesis is driven by a dysfunctional interplay between the innate and adaptive immune systems and epidermal keratinocytes.[2] This leads to the characteristic phenotype of erythematous, scaly plaques, resulting from uncontrolled keratinocyte proliferation (acanthosis), abnormal differentiation (parakeratosis), and infiltration of immune cells.[3] Key molecular pathways implicated in psoriasis include the IL-23/IL-17 axis, which promotes a proinflammatory feedback loop, and the activation of transcription factors like NF-kB and STAT3, which drive the expression of inflammatory mediators and proliferative genes.[4][5][6]



**Madecassoside** is a major bioactive triterpenoid saponin derived from the medicinal plant Centella asiatica (L.) Urban.[7][8] Traditionally used for wound healing and treating various skin conditions, Centella asiatica and its constituents are now being scientifically investigated for a range of pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-proliferative effects, making **Madecassoside** a compelling candidate for psoriasis therapy.[8][9] [10]

## **Molecular Mechanisms of Action**

**Madecassoside** and its parent extracts from Centella asiatica have been shown to intervene at critical junctures in the inflammatory cascades that perpetuate psoriasis. The primary mechanisms involve the attenuation of the JAK/STAT3 and NF-κB signaling pathways, which consequently dampens the pro-inflammatory IL-23/Th17 axis.

## Modulation of the JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is a crucial signaling cascade in psoriasis.[5] Pro-inflammatory cytokines prevalent in psoriatic lesions, such as IL-6, IL-22, and IL-17, activate STAT3 in keratinocytes.[4][11] Activated STAT3 promotes keratinocyte proliferation and the transcription of further inflammatory genes, creating a vicious cycle.[6][12] Studies on transgenic mice have confirmed that constitutive STAT3 activation in keratinocytes is sufficient to induce a psoriasis-like phenotype.[12][13]

Recent research demonstrates that Centella asiatica extract effectively alleviates psoriasis by targeting the JAK/STAT3 pathway.[7][14] By inhibiting this pathway, **Madecassoside** can reduce keratinocyte hyperproliferation and the expression of downstream inflammatory mediators.





Figure 1: Madecassoside's Intervention in the JAK/STAT3 Pathway

Click to download full resolution via product page

Figure 1: Madecassoside's Intervention in the JAK/STAT3 Pathway



## Inhibition of the NF-kB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates inflammation, immunity, and cell proliferation.[15] In psoriatic skin, NF-κB is strongly activated, leading to the upregulation of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and anti-apoptotic proteins in keratinocytes.[16] Both **Madecassoside** and its aglycone, madecassic acid, have been shown to exert anti-inflammatory effects by suppressing NF-κB activation.[15][17] This is achieved by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the active p65 subunit.[17]





Figure 2: Madecassoside's Inhibition of the NF-kB Pathway

Click to download full resolution via product page

Figure 2: Madecassoside's Inhibition of the NF-kB Pathway



#### **Preclinical Evidence**

The therapeutic efficacy of **Madecassoside** and related Centella asiatica extracts has been validated in established preclinical models of psoriasis.

## In Vivo Imiquimod-Induced Psoriasis Model

The topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, on mouse skin is a widely used model that recapitulates key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and dependence on the IL-23/IL-17 axis.[18][19][20][21]

A study utilizing this model demonstrated that a Centella asiatica ethyl acetate extract (CAE), rich in compounds like **Madecassoside**, significantly ameliorated psoriasis-like skin inflammation.[7][14] Treatment with CAE reduced scaling and erythema and markedly inhibited the expression of inflammatory cytokines in both serum and skin lesions.[14]



| Parameter              | Model                                                                | Treatment                                                 | Key<br>Quantitative<br>Outcomes                                                                                                                      | Reference |
|------------------------|----------------------------------------------------------------------|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Psoriasis<br>Phenotype | IMQ-induced<br>psoriasis-like<br>skin inflammation<br>in BALB/c mice | Topical CAE<br>solution (40<br>mg/mL) daily for<br>7 days | Reduced skin scaling and blood scabs; Significant inhibition of inflammatory factor secretion (IFN-γ, CCL20, IL-6, TNF-α) in serum and skin lesions. | [7][14]   |
| Epidermal<br>Thickness | IMQ-induced<br>psoriasis-like<br>skin inflammation<br>in BALB/c mice | Topical CAE<br>solution (40<br>mg/mL) daily for<br>7 days | Significantly reduced epidermal hyperplasia (acanthosis) observed via H&E staining.                                                                  | [7][14]   |

- Animals: Male BALB/c mice (7-8 weeks old) are used.[20]
- Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of each mouse for 7 consecutive days.[7][20] This delivers 3.125 mg of active IMQ per mouse per day.[20]
- Treatment: Concurrently with IMQ application, the treatment group receives a topical application of the test article (e.g., 40 mg/mL CAE solution) on the same area.[14] The control group receives the vehicle.
- Assessment (Daily): The severity of skin inflammation is scored daily using a modified
  Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and thickness on a
  scale of 0 to 4.[18][19] Ear thickness is measured with a digital caliper.

## Foundational & Exploratory





- Terminal Analysis (Day 7):
  - Histology: Skin biopsies are collected, fixed in formalin, and embedded in paraffin.
     Sections are stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness.
     [22][23]
  - Gene Expression: RNA is extracted from skin tissue for quantitative real-time PCR (qRT-PCR) analysis of key inflammatory markers (e.g., II17, II23, Tnf, II6).[3]
  - Protein Analysis: Serum and skin homogenates are analyzed for cytokine levels using ELISA.



Start Days 0-6 (7 days): Days 0-6 (7 days): **Daily Topical Treatment Daily Topical Application** of 5% Imiquimod Cream (Vehicle vs. Madecassoside) Days 0-6 (7 days): Daily PASI Scoring & Ear Thickness Measurement Day 7: **Euthanasia & Sample Collection** (Skin & Serum) **Post-Collection Analysis** Histology (H&E) qRT-PCR ELISA

Figure 3: Experimental Workflow for In Vivo Psoriasis Model

Click to download full resolution via product page

- Cytokine mRNA

Figure 3: Experimental Workflow for In Vivo Psoriasis Model

- Epidermal Thickness

- Serum Cytokines



## In Vitro Keratinocyte Inflammation Model

To investigate the direct effects on keratinocytes, in vitro models are essential. Human immortalized keratinocytes (HaCaT cells) can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state.[7][14]

In such a model, Centella asiatica extracts demonstrated significant protective effects, including the downregulation of key inflammatory genes and an improvement in skin barrier-related gene expression.[14]

| Parameter                       | Model                                                  | Treatment | Key<br>Quantitative<br>Outcomes                                                                                | Reference |
|---------------------------------|--------------------------------------------------------|-----------|----------------------------------------------------------------------------------------------------------------|-----------|
| Inflammatory<br>Gene Expression | LPS-stimulated<br>(20 µg/mL)<br>HaCaT<br>keratinocytes | CAE       | Effective<br>downregulation<br>of mRNA levels<br>for IFN-y,<br>CCL20, IL-6, and<br>TNF-α.                      | [7][14]   |
| Oxidative Stress                | LPS-stimulated<br>HaCaT<br>keratinocytes               | CAE       | Reduced intracellular Reactive Oxygen Species (ROS) generation; Increased content of antioxidants GSH and SOD. | [7][14]   |
| Skin Barrier<br>Function        | LPS-stimulated<br>HaCaT<br>keratinocytes               | CAE       | Improved gene expression of barrier protective factors Aquaporin 3 (AQP3) and Filaggrin (FLG).                 | [14]      |



- Cell Culture: Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 80-90% confluency.
- Stimulation & Treatment: Cells are pre-treated with various concentrations of
   Madecassoside (or extract) for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 20 µg/mL for 24 hours.[7]
- Viability Assay: Cell viability is assessed using an MTT or CCK-8 assay to exclude cytotoxic
  effects of the treatment.
- Gene Expression Analysis: After incubation, total RNA is extracted from the cells. cDNA is synthesized, and qRT-PCR is performed to quantify the relative mRNA expression levels of target genes (TNF, IL6, CCL20, FLG, AQP3) using a housekeeping gene (e.g., GAPDH) for normalization.
- Protein Analysis: Supernatants are collected to measure secreted cytokine levels (e.g., IL-6, TNF-α) by ELISA. Cell lysates are prepared for Western blot analysis to assess protein expression and phosphorylation status of key signaling molecules (e.g., p-STAT3, p-p65 NF-κB).[7]

## **Clinical Data and Therapeutic Potential**

While large-scale, randomized controlled clinical trials specifically for **Madecassoside** in psoriasis are limited, data from dermo-cosmetic evaluations provide promising insights into its clinical utility.[24][25]

A clinical study on psoriasis-prone skin demonstrated the efficacy of a formulation containing **Madecassoside**.[26]



| Parameter               | Study Design                                          | Treatment                            | Key Efficacy<br>Outcomes                                                                                                          | Reference |
|-------------------------|-------------------------------------------------------|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Psoriasis-Prone<br>Skin | Clinical efficacy<br>study (details not<br>specified) | 0.2%<br>Madecassoside<br>formulation | - Reduces the local PASI score-Reduces redness and itching sensation-Improves skin appearance-Increases stratum corneum hydration | [26]      |

These findings, although preliminary, support the preclinical data and highlight the potential of topical **Madecassoside** as a safe and effective adjunctive therapy for managing the symptoms of mild-to-moderate psoriasis. Its mechanism of action, targeting fundamental inflammatory pathways, suggests it could complement existing treatments by helping to restore the skin barrier and reduce local inflammation.

#### **Conclusion and Future Directions**

Madecassoside presents a compelling, multi-target therapeutic agent for the treatment of psoriasis. Its ability to concurrently inhibit the pro-proliferative JAK/STAT3 pathway and the pro-inflammatory NF-κB pathway provides a strong mechanistic rationale for its use. Preclinical studies in validated in vivo and in vitro models have confirmed its efficacy in reducing key hallmarks of psoriasis, including epidermal hyperplasia and the production of inflammatory cytokines.

For drug development professionals, **Madecassoside** represents a promising natural compound that could be developed as a standalone topical treatment for mild psoriasis or as an adjunct to systemic therapies for more severe cases. Future research should focus on:

• Conducting robust, double-blind, randomized controlled trials to definitively establish clinical efficacy and optimal dosage.



- Developing advanced drug delivery systems (e.g., nanoemulsions) to enhance the transdermal penetration and bioavailability of **Madecassoside**.
- Further elucidating its precise molecular interactions within the IL-23/Th17 axis and its
  effects on specific immune cell populations within psoriatic lesions.

The continued investigation of **Madecassoside** is warranted and holds significant promise for expanding the therapeutic arsenal available to psoriasis patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Madecassoside impedes invasion of rheumatoid fibroblast-like synoviocyte from adjuvant arthritis rats via inhibition of NF-κB-mediated matrix metalloproteinase-13 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight Keratinocyte-derived IκBζ drives psoriasis and associated systemic inflammation [insight.jci.org]
- 3. mdbiosciences.com [mdbiosciences.com]
- 4. Interleukin-17A and Keratinocytes in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-6R/STAT3-signaling in keratinocytes rather than T cells induces psoriasis-like dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Activation in Psoriasis and Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Centella asiatica alleviates psoriasis through JAK/STAT3-mediated inflammation: An in vitro and in vivo study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic properties and pharmacological activities of asiaticoside and madecassoside: A review PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspire.com [inspire.com]
- 10. Controlled Release of Madecassoside and Asiaticoside of Centella asiatica L. Origin from Sustainable Cold-Processed Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 11. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 12. STATus of STAT3 in Psoriatic Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stat3 activation in epidermal keratinocytes induces Langerhans cell activation to form an essential circuit for psoriasis via IL-23 production PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting NF-kappa B with a natural triterpenoid alleviates skin inflammation in a mouse model of psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory effects of madecassic acid via the suppression of NF-kappaB pathway in LPS-induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. frontierspartnerships.org [frontierspartnerships.org]
- 19. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 20. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. scielo.br [scielo.br]
- 24. Efficacy and safety of cream containing Centella asiatica extract for treatment of atopic dermatitis patients | MedPath [trial.medpath.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. seppic.com [seppic.com]
- To cite this document: BenchChem. [Therapeutic Potential of Madecassoside for Psoriasis Treatment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823665#therapeutic-potential-of-madecassoside-for-psoriasis-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com